3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
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Overview
Description
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is an organic compound with a complex structure, featuring both ethoxy and phenoxy functional groups attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of 4-aminophenol using ethyl iodide in the presence of a base such as potassium carbonate.
Preparation of 4-phenoxybenzoyl chloride: This involves the reaction of 4-phenoxybenzoic acid with thionyl chloride.
Formation of the acrylamide: The final step involves the reaction of 4-ethoxyphenylamine with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide exerts its effects is largely dependent on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
- 3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 3-(4-phenoxyphenyl)-N-(4-methoxyphenyl)acrylamide
Uniqueness
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is unique due to the presence of both ethoxy and phenoxy groups, which can influence its reactivity and binding properties. This makes it distinct from similar compounds that may only have one of these functional groups.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-2-26-20-13-8-18(9-14-20)10-17-23(25)24-19-11-15-22(16-12-19)27-21-6-4-3-5-7-21/h3-17H,2H2,1H3,(H,24,25)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXWMRRINBPBCC-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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